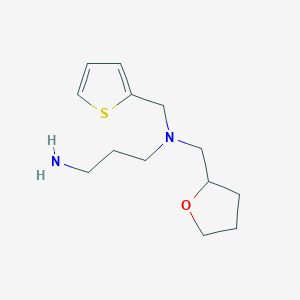
N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine
Übersicht
Beschreibung
N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine is a synthetic organic compound that features both tetrahydrofuran and thienyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine typically involves multi-step organic reactions. One possible route could involve the alkylation of tetrahydrofuran with a suitable halide, followed by the introduction of the thienyl group through a nucleophilic substitution reaction. The final step might involve the formation of the diamine structure through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of simpler amine derivatives.
Substitution: The thienyl and tetrahydrofuran groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic properties. They might exhibit activity against certain biological targets, making them candidates for drug development.
Industry
In industry, such compounds could be used in the development of new materials with specific properties, such as polymers or resins with enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action for N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other diamines with tetrahydrofuran or thienyl groups, such as N-(Tetrahydrofuran-2-ylmethyl)-N-(2-furylmethyl)propane-1,3-diamine or N-(Tetrahydrofuran-2-ylmethyl)-N-(2-pyridylmethyl)propane-1,3-diamine.
Uniqueness
The uniqueness of N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine lies in its specific combination of functional groups, which could confer unique chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c14-6-3-7-15(10-12-4-1-8-16-12)11-13-5-2-9-17-13/h2,5,9,12H,1,3-4,6-8,10-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWXODPXSZZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CCCN)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















